(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol
CAS No.: 1567908-96-6
Cat. No.: VC0052876
Molecular Formula: C9H10F3NO2
Molecular Weight: 221.179
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1567908-96-6 |
|---|---|
| Molecular Formula | C9H10F3NO2 |
| Molecular Weight | 221.179 |
| IUPAC Name | (1S)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol |
| Standard InChI | InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1 |
| Standard InChI Key | WRLVESWELOBVJS-MRVPVSSYSA-N |
| SMILES | C1=CC(=CC=C1C(CN)O)OC(F)(F)F |
Introduction
(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol is a chiral amino alcohol with applications in pharmaceutical synthesis and biochemical research. Its structural features include a trifluoromethoxy-substituted phenyl ring and a stereospecific amino ethanol moiety, making it valuable for asymmetric synthesis and drug development. Below is a comprehensive analysis of its properties, synthesis, and applications.
Synthesis and Preparation
The compound is synthesized via asymmetric methods to achieve the (S)-configuration. Key approaches include:
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Enantioselective reduction: Using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reagents) to reduce prochiral ketones to the desired (S)-alcohol.
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Chiral resolution: Separating racemic mixtures via diastereomeric salt formation or enzymatic resolution.
Industrial production emphasizes scalability and purity, often employing continuous-flow systems for optimized yields.
Applications in Research
Pharmaceutical Development
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Intermediate in drug synthesis: The trifluoromethoxy group enhances metabolic stability and bioavailability in bioactive molecules.
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Chiral building block: Used to construct stereochemically complex pharmaceuticals, such as β-adrenergic receptor agonists.
Biochemical Studies
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Enzyme inhibition studies: The amino ethanol moiety interacts with enzymatic active sites, aiding mechanistic investigations.
Physical and Chemical Properties
Comparison with Related Compounds
| Feature | (S)-Isomer | Racemic Mixture |
|---|---|---|
| Bioactivity | Higher receptor selectivity | Reduced efficacy |
| Synthetic Complexity | Requires asymmetric methods | Simpler synthesis |
| Cost | Higher due to chiral resolution | Lower |
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